Oral Bioavailability of Enalaprilat vs. Enalapril: Intravenous Exclusivity Defined by Physicochemical Properties
Enalaprilat exhibits negligible oral bioavailability due to its unfavorable ionization characteristics as a diacid, necessitating intravenous administration, whereas its monoester prodrug enalapril is orally bioavailable with a mean absolute bioavailability of approximately 60-62% following conversion to enalaprilat. The substantial difference in lipophilicity between the prodrug (log P = 2.5) and the active metabolite (log kw7.4 = 0.108) underpins this route-of-administration divergence [1][2]. Lisinopril, by contrast, is an exception among diacid ACE inhibitors as it possesses acceptable oral bioavailability despite low lipophilicity (log P = -1.3), precluding the need for intravenous formulation [3].
| Evidence Dimension | Absolute oral bioavailability (F) and lipophilicity |
|---|---|
| Target Compound Data | F < 3-5% (negligible oral absorption); log kw7.4 = 0.108 (pH 7.4) |
| Comparator Or Baseline | Enalapril (prodrug): F = 0.62 ± 0.16 (young) and 0.61 ± 0.15 (elderly); log P = 2.5. Lisinopril: F = ~25% (oral), log P = -1.3 |
| Quantified Difference | Enalapril oral bioavailability ~12-20× greater than enalaprilat; prodrug log P ~23× more lipophilic |
| Conditions | Human pharmacokinetic studies; reverse-phase HPLC at pH 7.4 for lipophilicity |
Why This Matters
This data defines enalaprilat as the only ACE inhibitor exclusively formulated for intravenous use, creating a non-overlapping procurement category distinct from oral ACE inhibitors.
- [1] Hockings N, Ajayi AA, Reid JL. Age and the pharmacokinetics of angiotensin converting enzyme inhibitors enalapril and enalaprilat. Br J Clin Pharmacol. 1986;21(4):341-8. doi: 10.1111/j.1365-2125.1986.tb05205.x. View Source
- [2] Chevillard C, Brown NL, Mathieu MN, Laliberté F, Worcel M. Compared properties of trandolapril, enalapril, and their diacid metabolites. J Cardiovasc Pharmacol. 1994;23 Suppl 4:S11-5. doi: 10.1097/00005344-199423004-00004. View Source
- [3] PMC10153433. Table 1. Molecular weight, Log P, Vd, and protein binding of ACE inhibitors and cardiovascular agents. Published 2023. View Source
